molecular formula C15H14BrNO2 B1362362 N-(2-bromophenyl)-4-ethoxybenzamide CAS No. 349619-26-7

N-(2-bromophenyl)-4-ethoxybenzamide

Cat. No. B1362362
M. Wt: 320.18 g/mol
InChI Key: ZRELWDVNJUNOMU-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-ethoxybenzamide, commonly referred to as BPEA, is an organic compound with a molecular weight of 279.2 g/mol. It is a white, crystalline powder that is soluble in water and ethanol. BPEA is a synthetic compound that has been used in a variety of scientific research applications. It has been used to study the mechanism of action and biochemical and physiological effects of various drugs. BPEA has also been used to study the advantages and limitations of laboratory experiments.

Scientific Research Applications

Melanoma Imaging and Therapy N-(2-bromophenyl)-4-ethoxybenzamide derivatives have also been investigated for their potential in melanoma imaging and therapy. Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives, with variations of phenyl substituents, have been studied for their uptake in melanoma, showing high melanoma uptake and tissue selectivity (Eisenhut et al., 2000). These compounds exhibited higher uptake than previously known benzamides, indicating their potential as effective agents for melanoma imaging and possibly radionuclide therapy.

Pharmacological Evaluation of Analogs Analogues of N-(2-bromophenyl)-4-ethoxybenzamide, such as glibenclamide analogues, have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities. These analogues demonstrated significant anti-hyperglycemic and anti-lipidemic activities, indicating the potential of bromide substitution in benzamide rings to improve drug potency (Ahmadi et al., 2014).

Future Directions

The future research directions for “N-(2-bromophenyl)-4-ethoxybenzamide” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the asymmetric reductive carboxylation of N-(2-bromophenyl)acrylamides with CO2 catalyzed by a nickel complex has been suggested as a potential area of study .

properties

IUPAC Name

N-(2-bromophenyl)-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-2-19-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRELWDVNJUNOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358926
Record name N-(2-bromophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-4-ethoxybenzamide

CAS RN

349619-26-7
Record name N-(2-bromophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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